molecular formula C15H15N3O B4392573 1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole

1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole

Cat. No.: B4392573
M. Wt: 253.30 g/mol
InChI Key: QWMFJZYUTDUCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole (PPB) is a synthetic compound that belongs to the class of benzotriazole derivatives. It is widely used in scientific research due to its unique properties and mechanism of action. PPB is a potent inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of many drugs and toxins in the body.

Mechanism of Action

1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole binds to the heme iron of CYP enzymes, inhibiting their activity and preventing the metabolism of drugs and toxins. This leads to an increase in the concentration of these compounds in the body, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in drug metabolism, hormone levels, and immune function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole in lab experiments is its potent and specific inhibition of CYP enzymes, which allows for precise control over drug metabolism. However, this compound can also have off-target effects and may not be suitable for all experimental contexts. Additionally, this compound is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are many potential future directions for research on 1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole, including investigating its use in cancer treatment, exploring its effects on immune function and inflammation, and developing new synthetic derivatives with improved potency and selectivity. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.

Scientific Research Applications

1-(3-phenoxypropyl)-1H-1,2,3-benzotriazole has been extensively used in scientific research as a potent inhibitor of CYP enzymes. It is used to study the metabolism of drugs and toxins in the body, as well as to investigate the effects of CYP inhibition on drug efficacy and toxicity. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Properties

IUPAC Name

1-(3-phenoxypropyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-7-13(8-3-1)19-12-6-11-18-15-10-5-4-9-14(15)16-17-18/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMFJZYUTDUCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.